molecular formula C17H18N4O3S B2364572 5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide CAS No. 898604-39-2

5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2364572
CAS No.: 898604-39-2
M. Wt: 358.42
InChI Key: HSSIRDGYTKXTCM-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, particularly for oncology and metabolic disease research. Its structure incorporates two privileged pharmacophores: a 1,2-oxazole and a 1,3,4-thiadiazole ring, a combination known to confer potent biological activity and the ability to modulate key biological targets . This compound is designed for investigative applications as an Estrogen-Related Receptor Alpha (ERRα) modulator. ERRα is an orphan nuclear receptor that plays a critical role in cellular energy metabolism, mitochondrial function, and is implicated in the progression of various cancers, metabolic syndromes, and neurological disorders . Modulating ERRα activity offers a promising therapeutic strategy for diseases characterized by dysfunctional energy homeostasis. The 1,3,4-thiadiazole moiety within this molecule is a key structural feature that enhances its interaction with biological receptors and is frequently explored in the development of anticancer, antibacterial, and antifungal agents . Researchers can utilize this compound in in vitro assays to study its effects on cancer cell proliferation and apoptosis, and in in vivo models to investigate its potential in treating conditions such as obesity, atherosclerosis, and type 2 diabetes . It serves as a critical tool for probing the complex biology of nuclear receptors and for validating new targets within these pathways. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-4-23-12-7-5-11(6-8-12)14-9-13(21-24-14)15(22)18-17-20-19-16(25-17)10(2)3/h5-10H,4H2,1-3H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSIRDGYTKXTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic molecule that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Oxazole ring : Known for its role in various biological processes.
  • Thiadiazole moiety : Associated with antimicrobial and anticancer properties.
  • Ethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing oxazole and thiadiazole moieties. For instance:

  • Molecular Docking Studies : Molecular docking simulations indicate strong binding affinity to cancer-related targets such as EGFR (Epidermal Growth Factor Receptor) and Src kinase .
  • Cell Line Studies : In vitro assays have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.67 µM to 1.18 µM .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, leading to programmed cell death .

Comparative Biological Activity Table

Compound TypeTarget Cell LinesIC50 Values (µM)Mechanism
5-(4-Ethoxyphenyl)-N-(5-propan-2-yl...)MCF7 (Breast Cancer)0.67Apoptosis Induction
Similar Oxadiazole DerivativeHCT116 (Colon Cancer)0.80EGFR Inhibition
Thiadiazole DerivativePC3 (Prostate Cancer)0.87Src Kinase Inhibition

Case Studies

Recent research has provided insights into the efficacy of similar compounds:

  • Zhang et al. Study : This study synthesized a series of oxadiazole derivatives and assessed their anticancer activity using TRAP PCR-ELISA assays. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
  • Parikh et al. Research : Focused on the development of substituted oxadiazoles as anti-tuberculosis agents, demonstrating the versatility of these compounds in targeting multiple diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,3,4-thiadiazole- and oxazole-containing carboxamides. Below is a systematic comparison with structurally related analogs from the provided evidence:

Substituent Effects on Properties

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxyphenyl group (electron-donating) in the target compound may increase solubility in polar solvents compared to chlorobenzyl (electron-withdrawing) analogs like 5e .
  • Sulfur vs. Oxygen Heterocycles : The 1,2-oxazole ring (oxygen-containing) offers different electronic properties compared to 1,3,4-thiadiazole (sulfur-containing), affecting dipole moments and binding affinities.

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s analogs (e.g., coupling of oxazole-3-carboxylic acid with thiadiazol-2-amine derivatives) .
  • Data Gaps : Experimental data (e.g., melting point, yield) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs.

Preparation Methods

Cyclization via [3+2] Cycloaddition

The 1,2-oxazole ring is constructed using a nitrile oxide and α,β-unsaturated carbonyl precursor.

  • Step 1 : Synthesis of 4-ethoxybenzoyl chloride from 4-ethoxybenzoic acid using thionyl chloride (SOCl₂).
  • Step 2 : Generation of nitrile oxide from chlorooxime derivatives (e.g., 4-ethoxyphenylacetonitrile oxide) via treatment with NaOCl.
  • Step 3 : [3+2] Cycloaddition with methyl propiolate to form methyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate.
    Reaction Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.
    Yield : 68–72%.

Hydrolysis to Carboxylic Acid

  • Step 4 : Saponification of the ester using NaOH in methanol/water (1:1) at 60°C for 4 hours.
    Yield : 95%.

Synthesis of 5-Propan-2-yl-1,3,4-Thiadiazol-2-Amine

Cyclocondensation of Thiosemicarbazide

  • Step 1 : React thiosemicarbazide with isobutyric acid in phosphoryl chloride (POCl₃) at 80°C for 6 hours.
    Mechanism : Acid-catalyzed cyclization forms the 1,3,4-thiadiazole ring.
    Yield : 78%.

Purification and Characterization

  • Purification : Recrystallization from ethanol/water (3:1).
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, DMSO-d6) : δ 1.25 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 3.10 (septet, 1H, J = 6.8 Hz, CH), 5.45 (s, 2H, NH₂).

Amide Coupling: Final Assembly

Activation of Carboxylic Acid

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.
  • Mechanism : Formation of active ester intermediate for nucleophilic attack by the amine.

Coupling Reaction

  • Conditions :
    • 5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid (1 equiv.), EDCI (1.2 equiv.), HOBt (1.2 equiv.), DMF, 0°C → RT, 24 hours.
    • Addition of 5-propan-2-yl-1,3,4-thiadiazol-2-amine (1.1 equiv.).
  • Yield : 65–70%.

Optimization and Comparative Analysis

Coupling Agent Screening

Coupling Agent Solvent Temperature Yield (%)
EDCI/HOBt DMF RT 70
HATU DCM 0°C → RT 75
DCC/DMAP THF RT 60

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) :
    δ 1.42 (t, 3H, J = 7.0 Hz, OCH₂CH₃), 1.48 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 4.08 (q, 2H, J = 7.0 Hz, OCH₂), 6.95 (d, 2H, J = 8.5 Hz, ArH), 7.89 (d, 2H, J = 8.5 Hz, ArH), 8.22 (s, 1H, oxazole-H).
  • HRMS (ESI+) : m/z calc. for C₁₈H₁₉N₃O₃S [M+H]⁺: 376.1094; found: 376.1098.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

Q & A

Q. What are the key steps in synthesizing 5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide?

  • Methodology : The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,3,4-thiadiazole core. For example, thiosemicarbazide derivatives are reacted with acyl chlorides under reflux conditions (e.g., POCl₃ as a catalyst at 90°C) to form the thiadiazole ring . Subsequent coupling with the oxazole-carboxamide moiety requires precise control of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to ensure regioselectivity . Purification often involves recrystallization from DMSO/water mixtures or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of functional groups (e.g., ethoxyphenyl, thiadiazole). Mass spectrometry (MS) validates molecular weight, while High Performance Liquid Chromatography (HPLC) ensures purity (>95% is standard for pharmacological studies) . Infrared (IR) spectroscopy can identify carbonyl (C=O) and amide (N-H) stretches .

Q. What are the primary challenges in achieving high yields during synthesis?

  • Methodology : Competing side reactions, such as over-oxidation of thiadiazole or incomplete coupling of the oxazole-carboxamide group, are common. Mitigation strategies include:
  • Using anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis .
  • Optimizing reaction time (typically 3–6 hours under reflux) to balance yield and purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodology : Contradictory data may arise from residual solvents, tautomerism, or impurities. Steps to address this:
  • Re-purify the compound via recrystallization or preparative HPLC .
  • Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .
  • Compare experimental IR/Raman spectra with computational predictions (DFT methods) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodology : SAR studies require systematic modification of substituents. For example:
  • Replace the ethoxyphenyl group with halogenated or nitro-substituted analogs to assess electronic effects .
  • Modify the thiadiazole’s alkyl chain (e.g., isopropyl to cyclopropyl) to evaluate steric influences .
  • Test derivatives in bioassays (e.g., enzyme inhibition, cytotoxicity) and correlate activity with structural features .

Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?

  • Methodology : Scale-up challenges include heat dissipation and solvent volume. Solutions:
  • Use flow chemistry for exothermic steps (e.g., thiadiazole formation) .
  • Replace volatile solvents (e.g., chloroform) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Monitor reaction progress in real-time using inline FT-IR or UV spectroscopy .

Contradiction Analysis

  • Issue : Conflicting reports on the optimal solvent for oxazole-thiadiazole coupling (DMF vs. THF).
    • Resolution : DMF enhances solubility of polar intermediates but may degrade heat-sensitive groups. Pre-screen solvents using small-scale reactions .

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